

A Comparative Analysis of AKT Inhibitors: A Focus on GDC-0068 (Ipatasertib)

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Compound of Interest

Compound Name: AKT-IN-20

Cat. No.: B605265

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A comparative analysis between **AKT-IN-20** and GDC-0068 could not be completed as no publicly available data was found for a compound designated "**AKT-IN-20**" in the comprehensive search of scientific literature and databases. Therefore, this guide provides a detailed analysis of GDC-0068 (Ipatasertib), a well-characterized clinical-stage AKT inhibitor, and contrasts it with other representative AKT inhibitors to provide a valuable comparative context for researchers, scientists, and drug development professionals.

Introduction to AKT Signaling and Inhibition

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs essential cellular processes including cell growth, proliferation, survival, and metabolism.[1][2] The serine/threonine kinase AKT (also known as Protein Kinase B or PKB) is a central node in this pathway and exists in three highly homologous isoforms: AKT1, AKT2, and AKT3.[3][4] Aberrant activation of the AKT pathway, often through genetic alterations such as mutations in PIK3CA or loss of the tumor suppressor PTEN, is a frequent event in many human cancers, making AKT an attractive target for cancer therapy.[2][5]

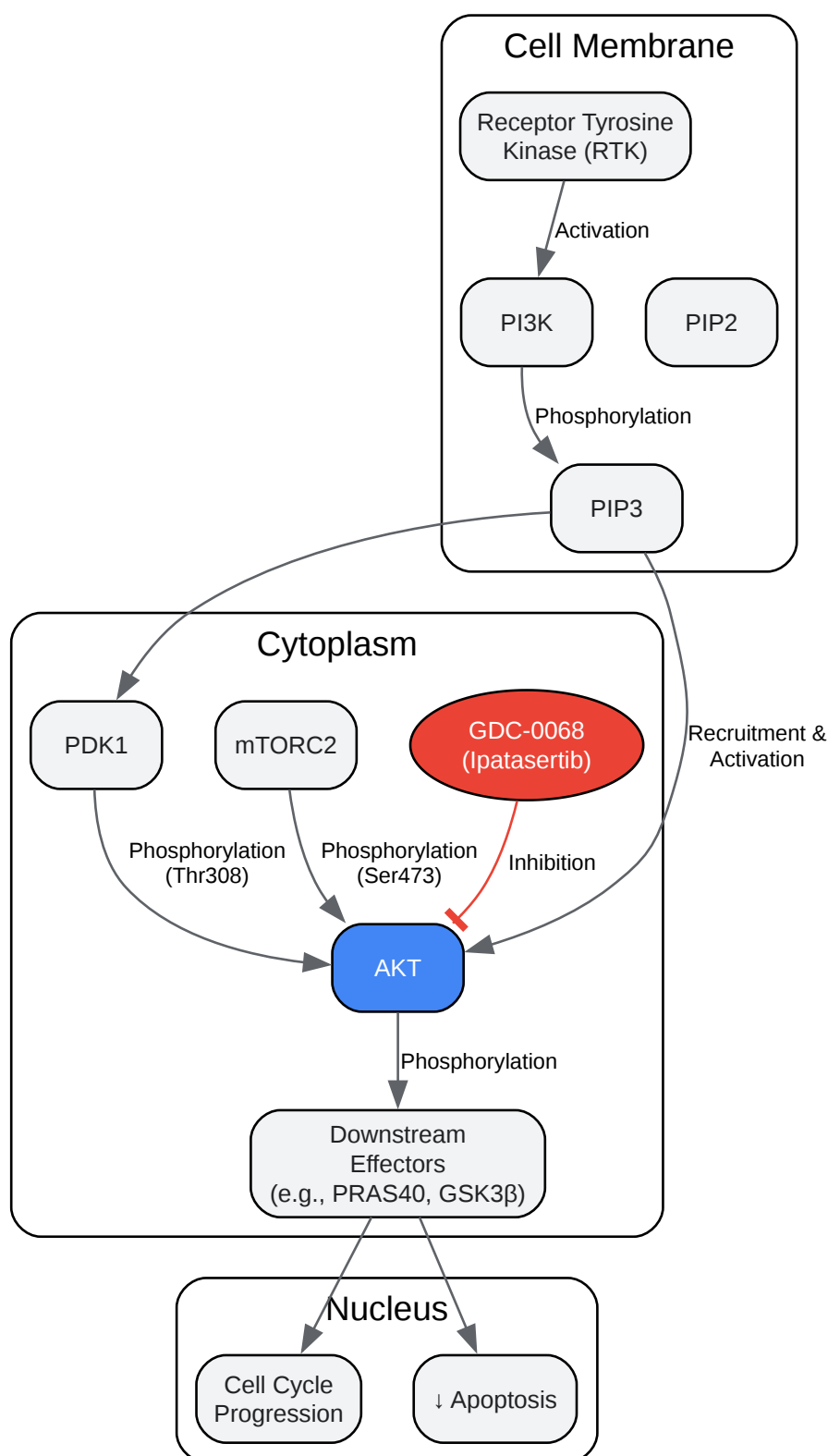
AKT inhibitors are broadly classified based on their mechanism of action, with the most common being ATP-competitive inhibitors and allosteric inhibitors.[6] ATP-competitive inhibitors, such as GDC-0068, bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates.[7][8] Allosteric inhibitors bind to a site distinct from the active site, inducing a conformational change that prevents AKT activation.[9]

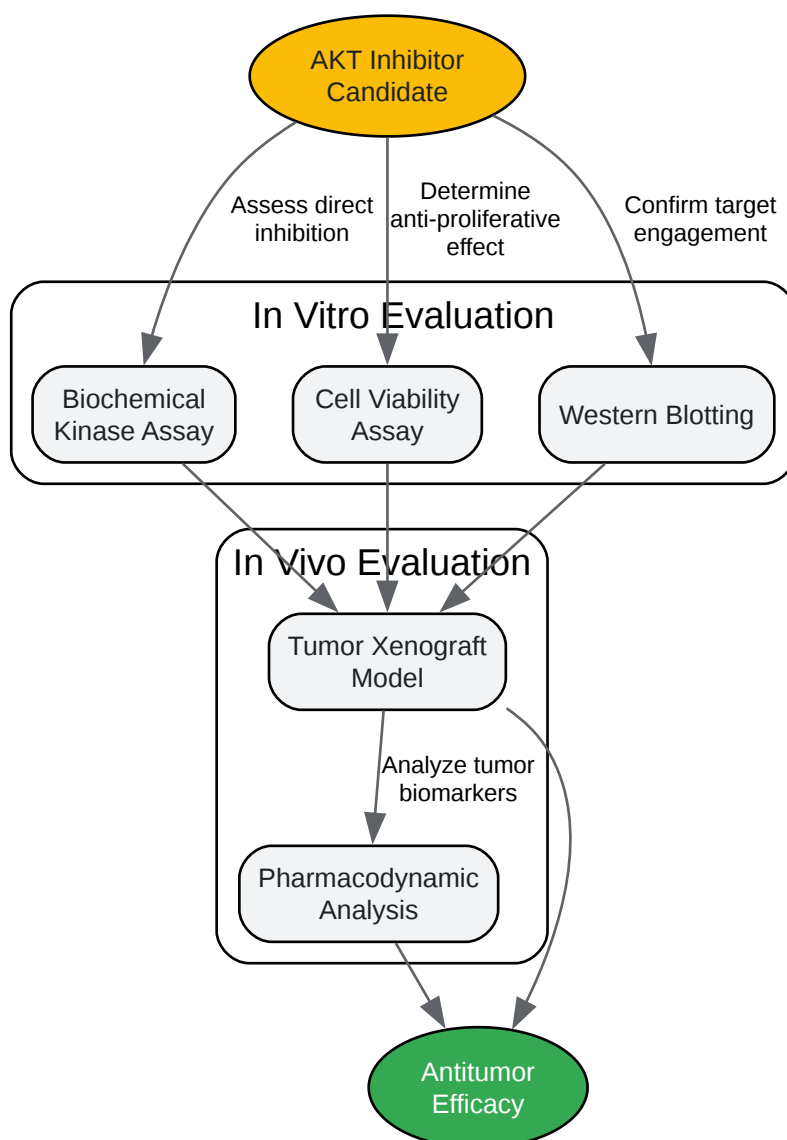
GDC-0068 (Ipatasertib): A Profile

GDC-0068, also known as Ipatasertib, is an orally bioavailable, highly selective, ATP-competitive pan-AKT inhibitor that targets all three AKT isoforms.^{[10][11]} It has been extensively evaluated in preclinical and clinical studies for the treatment of various solid tumors.^{[5][12]}

Mechanism of Action of GDC-0068

GDC-0068 exerts its therapeutic effect by binding to the ATP-binding pocket of AKT, thereby blocking its kinase activity.^{[7][8]} This inhibition prevents the phosphorylation of numerous downstream AKT substrates, including PRAS40, GSK3 β , and the FOXO family of transcription factors.^{[5][13]} The ultimate consequence of this pathway blockade is the inhibition of cell cycle progression and the induction of apoptosis in cancer cells with a hyperactivated AKT pathway.^[8]





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References

- 1. In vitro and In vivo Activity of Novel Small-Molecule Inhibitors Targeting the Pleckstrin Homology Domain of Protein Kinase B/AKT - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AKTivation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Targeting activated Akt with GDC-0068, a novel selective Akt inhibitor that is efficacious in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. dovepress.com [dovepress.com]
- 13. aacrjournals.org [aacrjournals.org]
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